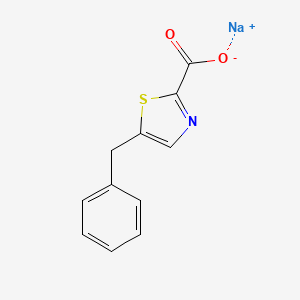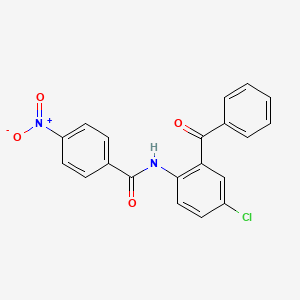![molecular formula C21H23NO3S B2563689 (3-(ベンゾ[d][1,3]ジオキソール-5-イル)ピロリジン-1-イル)(1-(チオフェン-2-イル)シクロペンチル)メタノン CAS No. 2034494-33-0](/img/structure/B2563689.png)
(3-(ベンゾ[d][1,3]ジオキソール-5-イル)ピロリジン-1-イル)(1-(チオフェン-2-イル)シクロペンチル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
(3-(ベンゾ[d][1,3]ジオキソール-5-イル)ピロリジン-1-イル)(1-(チオフェン-2-イル)シクロペンチル)メタノン: は、抗がん剤としての可能性について研究されています。研究者らは、関連化合物を合成し、がん細胞株に対する活性を評価しました。 特に、3-N-融合ヘテロアリール部分を有する一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールは、前立腺がん(LNCaP)、膵臓がん(MIA PaCa-2)、および急性リンパ性白血病(CCRF-CEM)がん細胞株に対して有望な結果を示しました 。さらなるメカニズム研究により、これらの化合物の1つが、S期での細胞周期停止を引き起こすことにより、CCRF-CEMがん細胞においてアポトーシスを誘導することが明らかになりました。
抗炎症作用
ベンゾ[d][1,3]ジオキソール部分は、抗炎症作用に関連付けられています。 この化合物に関する特定の研究は限られていますが、関連構造は、関節リウマチや変形性関節症などの治療において有望な結果を示しています .
材料科学と機能性材料
芳香環、ヘテロ環、シクロペンチル基のユニークな組み合わせにより、この化合物は材料科学において興味深いものとなっています。これは、センサーや有機電子デバイスなどの機能性材料を設計するためのビルディングブロックとして役立ちます。
要約すると、(3-(ベンゾ[d][1,3]ジオキソール-5-イル)ピロリジン-1-イル)(1-(チオフェン-2-イル)シクロペンチル)メタノンは、がん研究から材料科学まで、さまざまな分野で有望です。さらなる調査と最適化により、この興味深い化合物に対するさらなる用途が明らかになる可能性があります。 🌟 .
作用機序
The mode of action of such compounds typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. This can lead to changes in biochemical pathways and cellular processes, resulting in the observed biological effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure and properties. For instance, the presence of polar and nonpolar groups can affect the compound’s solubility and permeability, which in turn can influence its absorption and distribution within the body .
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling and gene expression to effects on cell growth and survival .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and mode of action .
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-20(21(8-1-2-9-21)19-4-3-11-26-19)22-10-7-16(13-22)15-5-6-17-18(12-15)25-14-24-17/h3-6,11-12,16H,1-2,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPZYVLWXOALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2563606.png)
![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)
![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
methanone](/img/structure/B2563625.png)
![5-Ethyl-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2563627.png)

![N-(2,3-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2563629.png)
